

The Discovery and Development of JNJ-54119936: A RORC Inverse Agonist

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Compound of Interest

Compound Name: JNJ-54119936

Cat. No.: B10825128

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-54119936 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor C (RORC), also known as ROR γ t. As a key transcription factor driving the differentiation of pro-inflammatory Th17 cells, RORC has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery and preclinical development of **JNJ-54119936**, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

The T helper 17 (Th17) cell lineage, characterized by its production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, plays a critical role in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and multiple sclerosis. [1] The differentiation and function of Th17 cells are governed by the master transcription factor, RORC (Retinoic Acid-Related Orphan Receptor C), an immune cell-specific isoform of ROR γ . [1] The critical role of the IL-23/IL-17 axis in autoimmune inflammation has been clinically validated by the success of biologic therapies targeting these cytokines. [1] Consequently, the development of small molecule inhibitors of RORC has been a major focus

of pharmaceutical research to provide an orally available therapeutic option for these conditions. **JNJ-54119936** has been identified as a chemical probe for RORC, demonstrating potent inverse agonist activity.^[1]

Discovery and Medicinal Chemistry

The discovery of **JNJ-54119936** was the result of a medicinal chemistry effort aimed at identifying potent and selective RORC inverse agonists. The chemical structure of **JNJ-54119936** is provided below, along with that of a structurally related negative control compound, JNJ-53721590.^[1]

Table 1: Chemical Properties of **JNJ-54119936** and Negative Control[1]

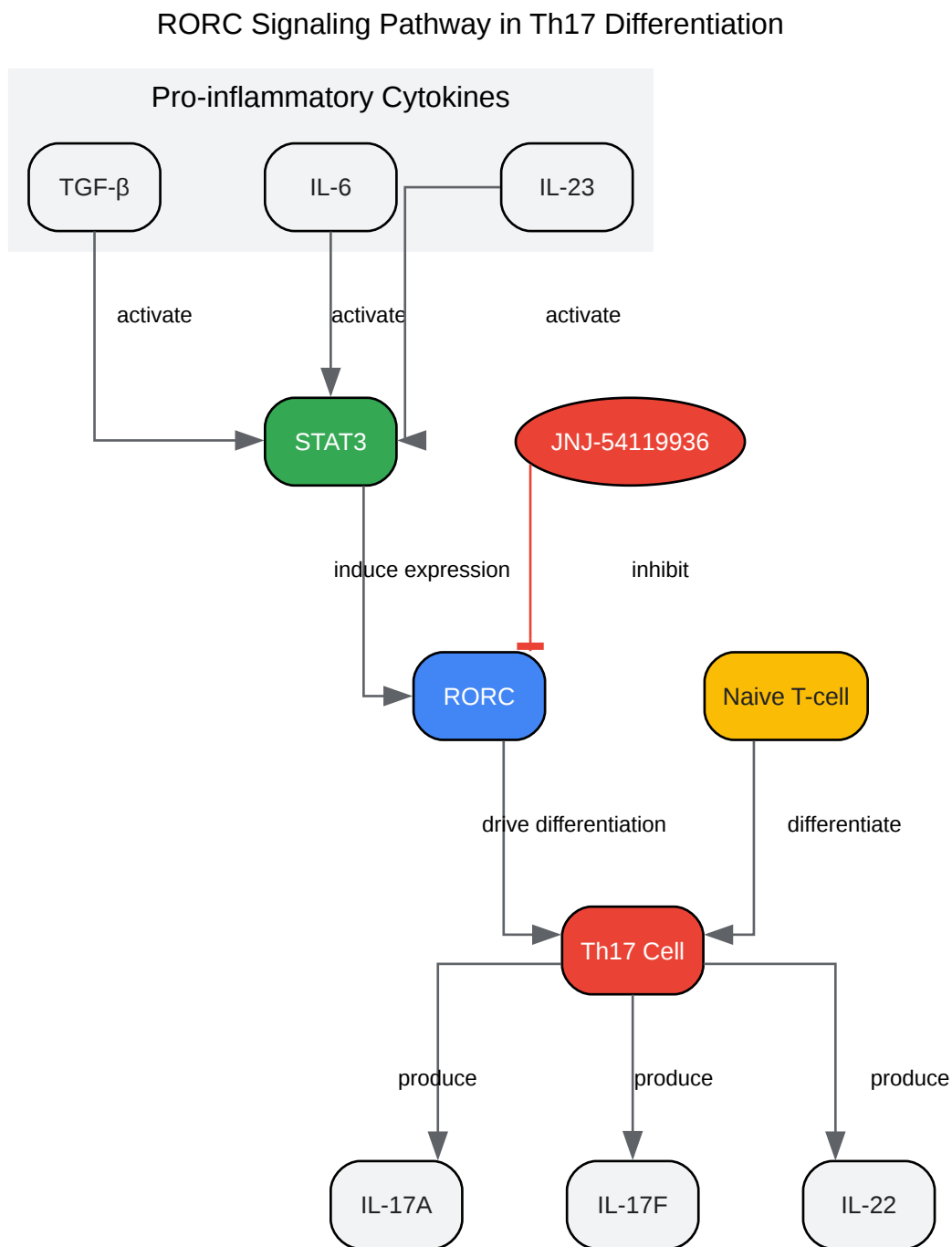
Compound	Molecular Formula	Molecular Weight (g/mol)	SMILES
JNJ-54119936	C33H31ClN4O3	580.22	CC(N1CCC(CC1)--INVALID-LINK--(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c(n2)OC)[Cl])O)=O
JNJ-53721590	C31H25Cl2N3O2	569.14	Cn1cncc1--INVALID-LINK--(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c(n.2)OC)[Cl])O

The initial disclosure of this chemical series can be found in the patent application US20140107094A1.[\[1\]](#)

Mechanism of Action and Signaling Pathway

JNJ-54119936 functions as an inverse agonist of RORC. It binds to the ligand-binding domain (LBD) of the RORC protein, stabilizing it in an inactive conformation. This prevents the recruitment of co-activators necessary for the transcription of RORC target genes, including

those encoding for IL-17A, IL-17F, and IL-22. By inhibiting RORC activity, **JNJ-54119936** effectively suppresses the differentiation and pro-inflammatory function of Th17 cells.



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Caption: RORC Signaling Pathway in Th17 Differentiation and its inhibition by **JNJ-54119936**.

In Vitro Pharmacology

The in vitro activity of **JNJ-54119936** was characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and target engagement.

Table 2: In Vitro Activity of **JNJ-54119936**^[1]

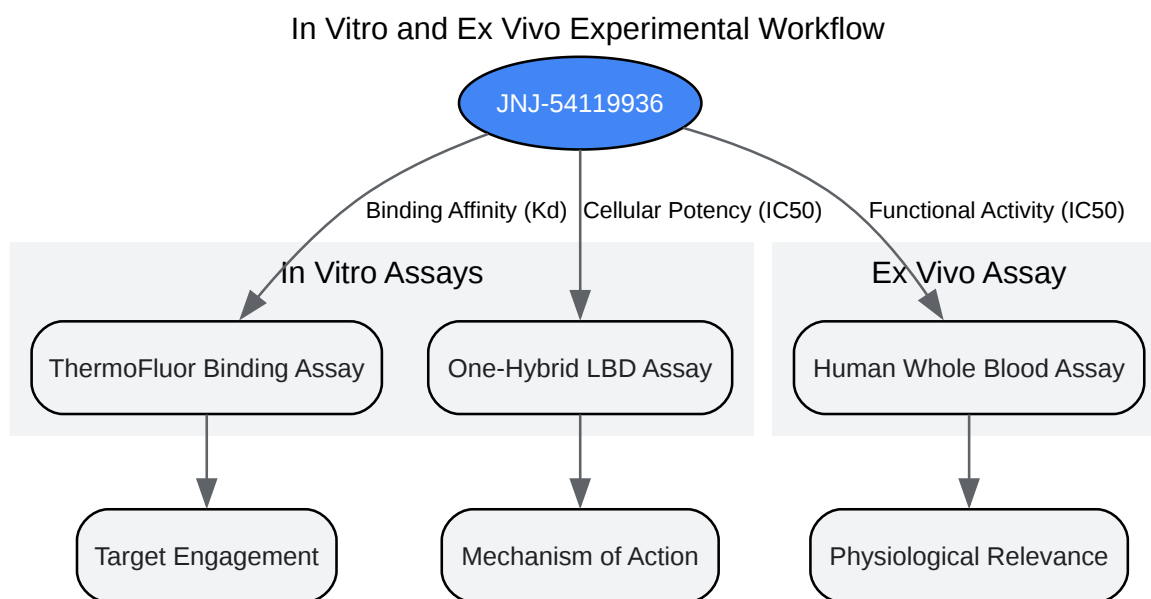
Assay	Description	Endpoint	JNJ-54119936	JNJ-53721590 (Negative Control)
Biochemical Assays				
ThermoFluor Binding Assay	Measures the binding affinity of the compound to the RORC ligand-binding domain.	Kd	5.3 nM	> 10 µM
Cellular Assays				
One-Hybrid LBD Assay	A cell-based reporter assay measuring the inverse agonist activity on the RORC LBD.	IC50	30 nM	Not specified
Human Whole Blood (hWB) Assay	Measures the inhibition of IL-17A production in stimulated human whole blood.	IC50	332 nM	Not specified

Experimental Protocols

4.1.1. ThermoFluor Binding Assay^[1] This assay measures the thermal stability of the RORC ligand-binding domain (LBD) in the presence of a test compound. An increase in the melting temperature (T_m) indicates compound binding. The assay is typically performed in a quantitative PCR instrument capable of monitoring fluorescence changes with increasing temperature. The RORC LBD protein is mixed with the test compound at various concentrations in a suitable buffer. A fluorescent dye that binds to hydrophobic regions of unfolded proteins is included. As the temperature is increased, the protein unfolds, exposing hydrophobic residues and causing an increase in fluorescence. The K_d is calculated from the concentration-dependent shift in T_m .

4.1.2. One-Hybrid LBD Assay^[1] This is a cellular reporter gene assay performed in a suitable host cell line (e.g., HEK293). The cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORC LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). In the absence of an inverse agonist, the RORC LBD fusion protein constitutively activates the reporter gene. **JNJ-54119936** binds to the RORC LBD, preventing this activation and leading to a dose-dependent decrease in luciferase activity. The IC_{50} value is determined by measuring luminescence at a range of compound concentrations.

4.1.3. Human Whole Blood (hWB) Assay^[1] This ex vivo assay assesses the functional activity of the compound in a more physiologically relevant matrix. Freshly collected human whole blood is pre-incubated with various concentrations of **JNJ-54119936**. The blood is then stimulated with a cocktail of agents known to induce Th17 differentiation and IL-17 production (e.g., anti-CD3/anti-CD28 antibodies, IL-23). After a defined incubation period, the plasma is collected, and the concentration of IL-17A is measured using a sensitive immunoassay, such as an ELISA or a bead-based multiplex assay. The IC_{50} value represents the concentration of **JNJ-54119936** that causes a 50% reduction in IL-17A production.



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Caption: In Vitro and Ex Vivo Experimental Workflow for **JNJ-54119936** Characterization.

In Vivo Pharmacology

The in vivo suitability of **JNJ-54119936** has been evaluated in rats.[1]

Table 3: In Vivo Testing of **JNJ-54119936** in Rats[1]

Species	Route of Administration	Dose	Outcome
Rat	Intravenous (i.v.)	1 mg/kg	Tested
Rat	Oral (p.o.)	5 mg/kg	Tested

Detailed pharmacokinetic and pharmacodynamic data from these in vivo studies are not publicly available at this time. It is anticipated that these studies were conducted to assess parameters such as bioavailability, clearance, and in vivo target engagement.

Selectivity

The selectivity of **JNJ-54119936** was assessed against a panel of kinases and other off-target proteins.

Table 4: Selectivity Profile of **JNJ-54119936**^[1]

Panel	Number of Targets	Concentration Tested	Result
Cerep Panel	50	1 μ M and 10 μ M	< 50% inhibition for all targets
DiscoverX Panel	50 kinases	10 μ M	< 50% inhibition for all targets

These results indicate that **JNJ-54119936** is a highly selective compound for RORC at the tested concentrations.

Conclusion

JNJ-54119936 is a potent and selective RORC inverse agonist that effectively inhibits the production of the pro-inflammatory cytokine IL-17A in human whole blood. Its favorable in vitro profile and demonstrated in vivo testing make it a valuable chemical probe for studying the biology of RORC and the role of Th17 cells in disease. Further development of compounds with similar mechanisms of action holds promise for the treatment of a wide range of autoimmune and inflammatory disorders. The detailed experimental protocols and structured data presented in this guide provide a comprehensive resource for researchers in the field of immunology and drug discovery.

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References

- 1. Decoupling the role of RORyt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
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